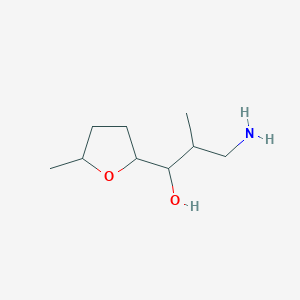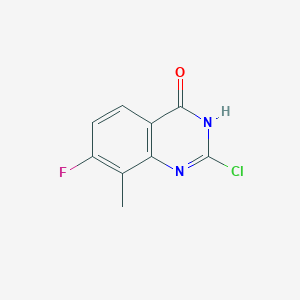
1-Chloro-2,3,4-trimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,3,4-trimethylhexane is an organic compound belonging to the class of haloalkanes It is characterized by a hexane backbone with three methyl groups attached to the second, third, and fourth carbon atoms, and a chlorine atom attached to the first carbon atom
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4-trimethylhexane can be synthesized through the chlorination of 2,3,4-trimethylhexane. The reaction typically involves the use of chlorine gas (Cl₂) under ultraviolet light or heat to initiate the free radical chlorination process. The reaction proceeds through three stages: initiation, propagation, and termination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high concentrations of the alkane relative to chlorine to minimize the formation of multiple chlorinated products. The reaction time is carefully controlled to favor the formation of the monochlorinated product .
化学反応の分析
Types of Reactions: 1-Chloro-2,3,4-trimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions (S_N1 and S_N2) where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃). The reaction conditions vary depending on the nucleophile and desired product.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with NaOH, the product would be 2,3,4-trimethylhexanol.
Oxidation: Oxidation may yield various products depending on the oxidizing agent and conditions used.
科学的研究の応用
1-Chloro-2,3,4-trimethylhexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology and Medicine: The compound can be used in the study of biochemical pathways and the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 1-chloro-2,3,4-trimethylhexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The chlorine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon atom. This process is facilitated by the stability of the carbocation intermediate, which is influenced by the presence of the methyl groups .
類似化合物との比較
- 1-Chloro-2,2,3-trimethylhexane
- 1-Chloro-2,4,4-trimethylhexane
- 2-Chloro-3,4,4-trimethylhexane
Comparison: 1-Chloro-2,3,4-trimethylhexane is unique due to the specific positioning of the chlorine and methyl groups, which affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions .
特性
分子式 |
C9H19Cl |
|---|---|
分子量 |
162.70 g/mol |
IUPAC名 |
1-chloro-2,3,4-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-5-7(2)9(4)8(3)6-10/h7-9H,5-6H2,1-4H3 |
InChIキー |
FOWRKPPIUGRSLN-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)C(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13164075.png)

![N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)




![9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13164116.png)





